1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features two indole groups, which are aromatic heterocyclic organic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2-methyl-1H-indole and 1-methyl-1H-indole with an appropriate urea derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The indole groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction may produce indole amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole groups may play a crucial role in binding to these targets, influencing biological pathways and exerting various effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and urea-based molecules, such as:
- 1-(2-(1H-indol-3-yl)ethyl)-3-(1H-indol-3-yl)urea
- 1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea
- 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
Uniqueness
What sets 1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea apart is the specific substitution pattern on the indole rings, which may confer unique chemical and biological properties. These unique features can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-[2-(2-methylindol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-15-13-16-7-3-5-9-19(16)25(15)12-11-22-21(26)23-18-14-24(2)20-10-6-4-8-17(18)20/h3-10,13-14H,11-12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCJHLBEEYRTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)NC3=CN(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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